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molecular formula C6H5BrO3S B8811710 4-Bromo-3-methoxythiophene-2-carboxylic acid CAS No. 110545-68-1

4-Bromo-3-methoxythiophene-2-carboxylic acid

Cat. No. B8811710
M. Wt: 237.07 g/mol
InChI Key: OLDGPQVUEMIBNR-UHFFFAOYSA-N
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Patent
US06645918B1

Procedure details

A solution of 37.5 g (0.15 mole) of methyl 4-bromo-3-methoxy-2-thiophenecarboxylate and 12 g of KOH (0.18 mole) in a mixture of 250 mL of methanol and 100 mL of water was refluxed for 2 hr. The reaction mixture was cooled and most of the methanol was removed in vacuo. The solution was partitioned with ether and dilute aqueous HCl. The organic phase was separated dried over MgSO4, filtered and concentrated and dried under a vacuum to give 34 g (94%) of a colorless solid. mp 191-192° C. 1H NMR (300 MHz, CDCl3): δ 7.5 (s, 1H); 4.1 (s, 3H). Anal. Calc'd for C6H5BrO3S: C, 30.04; H, 2.23; S, 13.52. Found: C, 29.89; H, 2.06; S, 13.14.
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([C:7]([O:9]C)=[O:8])[S:5][CH:6]=1.[OH-].[K+]>CO.O>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C(=O)OC)OC
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solution was partitioned with ether and dilute aqueous HCl
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under a vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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